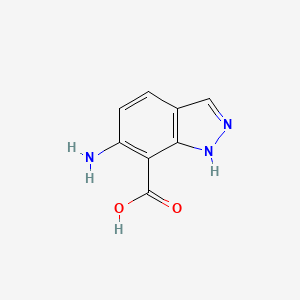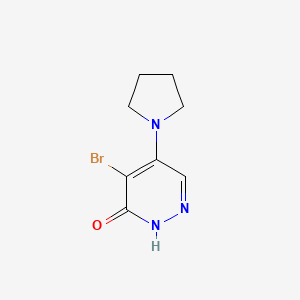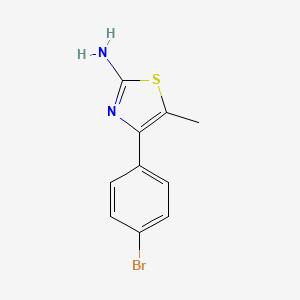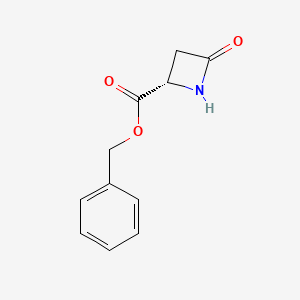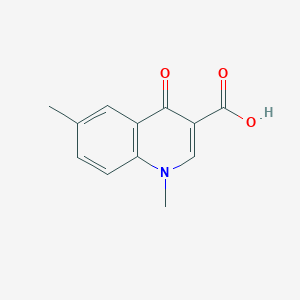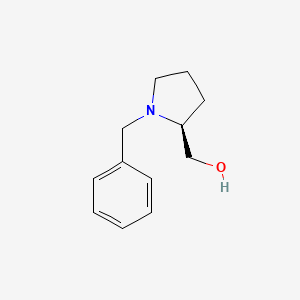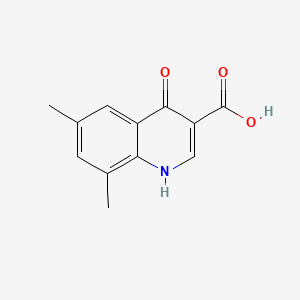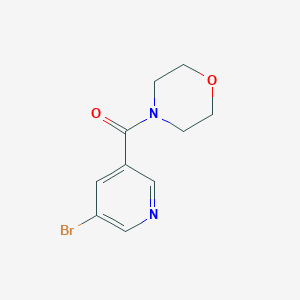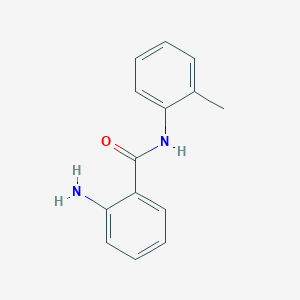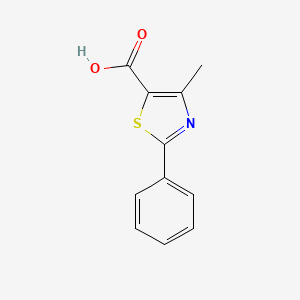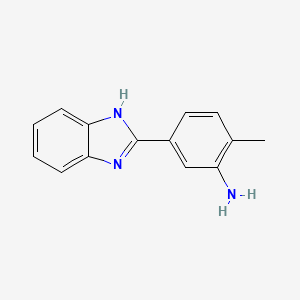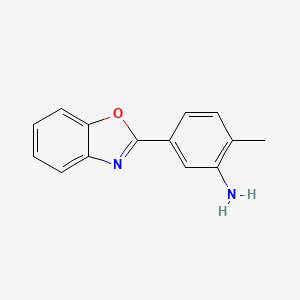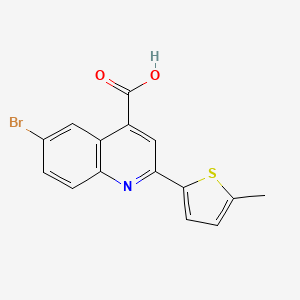
6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives often involves multistep reactions, including cyclization, bromination, and carboxylation. For example, the synthesis of related quinoline compounds has been demonstrated through processes that include the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate, leading to various quinoline diones, which are further modified through bromination and alkaline hydrolysis to yield carboxylic acids (A. Klásek, K. Kořistek, P. Sedmera, & P. Halada, 2003).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including bromo-quinoline carboxylic acids, involves intricate arrangements of atoms and bonds that determine their chemical reactivity and properties. Advanced techniques such as FT-IR, FT-Raman, NBO, HOMO, and LUMO analyses are employed to elucidate these structures, providing insights into their stability, electronic distribution, and potential interaction with biological targets (Rajeev T. Ulahannan et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives participate in a range of chemical reactions, including Suzuki cross-coupling, which allows for the introduction of various functional groups into the quinoline core, thereby modifying its chemical and physical properties. Such reactions are pivotal for creating compounds with desired reactivity and applications in chemical synthesis and pharmaceutical research (Komal Rizwan et al., 2021).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimalarial Agents
6-Bromo-2-(5-methylthiophen-2-yl)quinoline derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities. For instance, a study by Parthasaradhi et al. (2015) designed and synthesized quinoline-based triazoles, including derivatives of 6-bromo-2-chloro-quinoline, demonstrating antimicrobial activity against various microorganisms and antimalarial activity towards Plasmodium falciparum (Parthasaradhi et al., 2015).
Fluorescent Brightening Agents
Quinoline derivatives have been utilized as fluorescent brightening agents. A study by Rangnekar and Shenoy (1987) synthesized 2-aryl-6-bromoquinolines and explored their potential as fluorescent brightening agents (Rangnekar & Shenoy, 1987).
Synthetic Intermediates in Organic Chemistry
These compounds serve as valuable intermediates in organic synthesis. Klásek et al. (2003) discussed the synthesis of various quinoline derivatives, highlighting their role as intermediates in the formation of complex organic molecules (Klásek et al., 2003).
Synthesis of Biologically Active Compounds
Grinev et al. (1987) demonstrated the use of 6-bromoquinoline derivatives in the synthesis of analogs of biologically active compounds, underlining their importance in medicinal chemistry (Grinev et al., 1987).
Role in Photocatalysis and Magnetic Properties
Li et al. (2020) introduced quinoline derivatives in the synthesis of octamolybdate-based complexes, studying their electrocatalytic activities and magnetic properties. This indicates their potential in material sciences and photocatalytic applications (Li et al., 2020).
Eigenschaften
IUPAC Name |
6-bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2S/c1-8-2-5-14(20-8)13-7-11(15(18)19)10-6-9(16)3-4-12(10)17-13/h2-7H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZOZMVUPORLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353785 | |
| Record name | 6-bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
CAS RN |
350998-05-9 | |
| Record name | 6-bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



